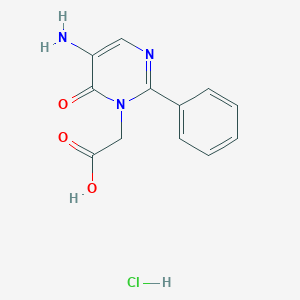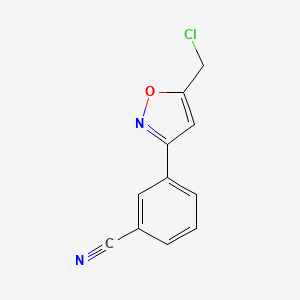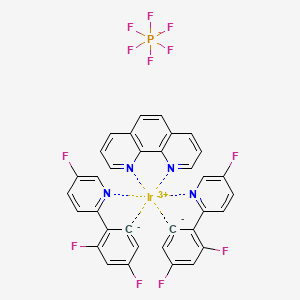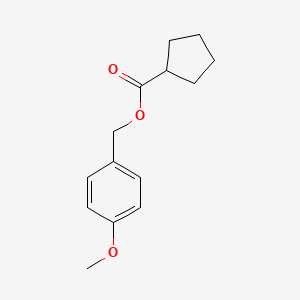
(4-Methoxyphenyl)methyl cyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)methyl cyclopentanecarboxylate is an organic compound that features a cyclopentane ring attached to a carboxylate group, which is further linked to a (4-methoxyphenyl)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)methyl cyclopentanecarboxylate typically involves the esterification of cyclopentanecarboxylic acid with (4-methoxyphenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: Formation of (4-methoxyphenyl)methyl cyclopentanecarboxylic acid.
Reduction: Formation of (4-methoxyphenyl)methyl cyclopentanol.
Substitution: Formation of substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential prodrug that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)methyl cyclopentanecarboxylate depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to the modulation of biochemical pathways. For instance, if used as a prodrug, it may be metabolized by esterases to release the active drug, which then exerts its therapeutic effects by binding to its molecular targets.
Comparación Con Compuestos Similares
(4-Methoxyphenyl)methyl acetate: Similar structure but with an acetate group instead of a cyclopentanecarboxylate group.
(4-Methoxyphenyl)methyl benzoate: Contains a benzoate group instead of a cyclopentanecarboxylate group.
(4-Methoxyphenyl)methyl propionate: Features a propionate group instead of a cyclopentanecarboxylate group.
Uniqueness: (4-Methoxyphenyl)methyl cyclopentanecarboxylate is unique due to the presence of the cyclopentane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methyl cyclopentanecarboxylate |
InChI |
InChI=1S/C14H18O3/c1-16-13-8-6-11(7-9-13)10-17-14(15)12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3 |
Clave InChI |
PVNUSJRBVFPWJW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC(=O)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



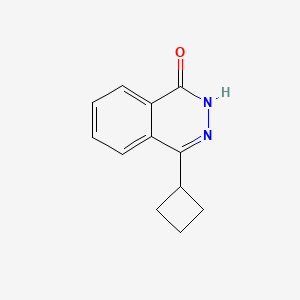

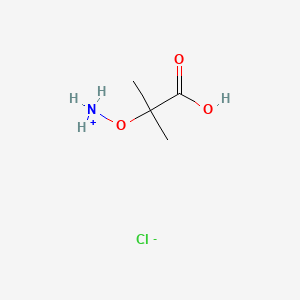
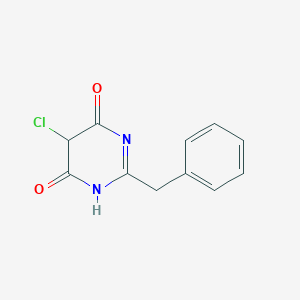
![3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide](/img/structure/B13889305.png)
![1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B13889313.png)
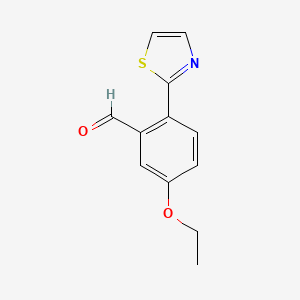
![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)
![2-[5-Chloro-2-(2-pyrrol-1-ylethyl)phenyl]acetic acid](/img/structure/B13889325.png)
